![molecular formula C23H26N6O2S B607802 1-甲基-N-[3-(1-甲基-2,3-二氢吲哚-6-基)-1-丙-2-基吡咯并[2,3-b]吡啶-4-基]吡唑-3-磺酰胺 CAS No. 1415925-18-6](/img/structure/B607802.png)
1-甲基-N-[3-(1-甲基-2,3-二氢吲哚-6-基)-1-丙-2-基吡咯并[2,3-b]吡啶-4-基]吡唑-3-磺酰胺
描述
“1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide” is a chemical compound with the molecular formula C23H26N6O2S . It is also known by the synonyms GSK2795039 and GSK-2795039 . The compound has a molecular weight of 450.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring attached to a pyrrolopyridine ring and an indole ring . The InChI string, which represents the structure of the compound, is "InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26)" .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 691.5±65.0 °C at 760 mmHg, and a flash point of 372.0±34.3 °C . It has 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 freely rotating bonds . The compound’s polar surface area is 93 Ų, and its molar refractivity is 125.8±0.5 cm³ .科学研究应用
Application in Urology: Improving Bladder Dysfunction in Cyclophosphamide-Induced Cystitis
Scientific Field
This research falls under the field of Urology .
Summary of the Application
GSK2795039 has been used in research to improve bladder dysfunction in mice induced by cyclophosphamide (CYP), a condition that serves as a model for studying Interstitial cystitis/bladder pain syndrome (IC/BPS), a chronic inflammatory disease .
Methods of Application or Experimental Procedures
The study used GSK2795039 to inhibit NADPH oxidase (NOX2), an enzyme implicated in the overproduction of reactive oxygen species (ROS), which is believed to play a key role in cystitis. The compound was administered intraperitoneally (ip) at a dosage of 5 mg/Kg, three times in a 24-hour period .
Results or Outcomes
The results showed that treatment with GSK2795039 improved the dysfunctional voiding behavior induced by CYP. It reduced bladder edema and inflammation, preserved the urothelial barrier integrity and tight junction occludin expression, and inhibited the characteristic vesical pain and bladder superoxide anion generation .
Application in Immunology: Reduction of Inflammation in Acute Pancreatitis
Scientific Field
This research falls under the field of Immunology .
Summary of the Application
GSK2795039 has been used in research to reduce inflammation in a mouse model of acute pancreatitis . Acute pancreatitis is a sudden inflammation of the pancreas that can have severe complications and high mortality despite treatment .
Methods of Application or Experimental Procedures
In this study, GSK2795039 was used to inhibit NADPH oxidase (NOX2), an enzyme implicated in the overproduction of reactive oxygen species (ROS), which is believed to play a key role in inflammation . The compound was administered systemically in mice .
Results or Outcomes
The results showed that systemic administration of GSK2795039 in mice reduced the levels of serum amylase triggered by the injection of cerulein, a peptide that can induce acute pancreatitis . This suggests that GSK2795039 may have potential therapeutic effects in the treatment of acute pancreatitis .
Application in Inflammation Research: Reduction of Inflammation in Paw Edema
Scientific Field
This research falls under the field of Inflammation Research .
属性
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)
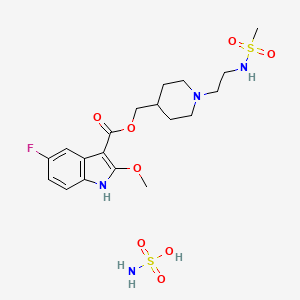
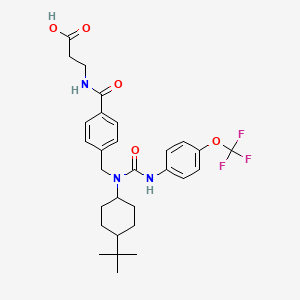
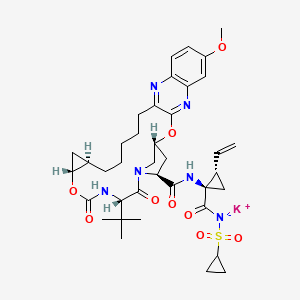
![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
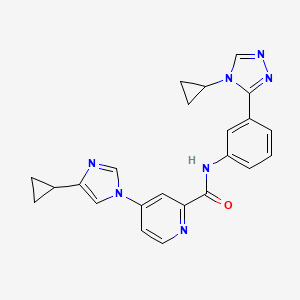
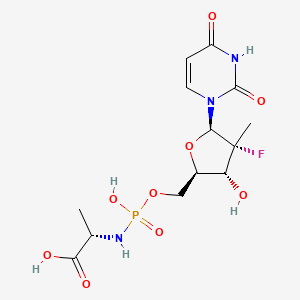
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)